Neodecanoic acid, potassium salt

Description

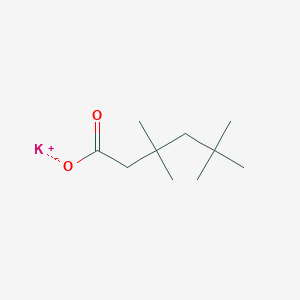

Structure

3D Structure of Parent

Properties

CAS No. |

26761-42-2 |

|---|---|

Molecular Formula |

C10H19KO2 |

Molecular Weight |

210.35 g/mol |

IUPAC Name |

potassium;7,7-dimethyloctanoate |

InChI |

InChI=1S/C10H20O2.K/c1-10(2,3)8-6-4-5-7-9(11)12;/h4-8H2,1-3H3,(H,11,12);/q;+1/p-1 |

InChI Key |

QCVVTFGMXQFNJW-UHFFFAOYSA-M |

SMILES |

CC(C)(C)CC(C)(C)CC(=O)[O-].[K+] |

Canonical SMILES |

CC(C)(C)CCCCCC(=O)[O-].[K+] |

Other CAS No. |

26761-42-2 |

physical_description |

Liquid |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Purification of Potassium Neodecanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and purification methods for potassium neodecanoate, a versatile potassium salt of neodecanoic acid. Due to its excellent thermal stability, low toxicity, and biodegradability, potassium neodecanoate finds wide applications in various industries, including lubricants, coatings, plastics, and pharmaceuticals.[1][2] This document details the prevalent synthesis routes, purification techniques, and includes experimental protocols and quantitative data to support research and development activities.

Synthesis of Potassium Neodecanoate

The primary and most common method for synthesizing potassium neodecanoate is through a direct neutralization reaction. This process involves reacting neodecanoic acid, a branched-chain carboxylic acid, with a suitable potassium base.[2]

Core Synthesis Pathway: Neutralization Reaction

The fundamental principle of this synthesis is an acid-base reaction where the proton from the carboxylic acid group of neodecanoic acid is transferred to the hydroxide or carbonate ion of the potassium base, forming water (and carbon dioxide in the case of carbonate). The resulting potassium cation and neodecanoate anion form an ionic bond.[1]

Primary Reactants:

-

Neodecanoic Acid (C₁₀H₂₀O₂)

-

Potassium Hydroxide (KOH) or Potassium Carbonate (K₂CO₃)[1]

Reaction Scheme:

C₉H₁₉COOH + KOH → C₉H₁₉COOK + H₂O

2C₉H₁₉COOH + K₂CO₃ → 2C₉H₁₉COOK + H₂O + CO₂

This reaction is typically exothermic and proceeds readily.[1] The choice of solvent is critical for ensuring a complete reaction. Common solvents include water and ethanol.[1]

Synthesis of the Precursor: Neodecanoic Acid

The synthesis of the precursor, neodecanoic acid, is a key step in the overall process. There are two main routes for its production:

1.2.1. Hydrocarbon Oxidation:

A prevalent industrial method involves the oxidation of hydrocarbons, such as dodecene (a branched alkene), using strong oxidizing agents like nitric acid or peracids. The resulting crude neodecanoic acid is then purified before being used in the neutralization reaction.[2]

1.2.2. Green Synthesis from Renewable Resources:

A more sustainable approach involves the use of renewable feedstocks like vegetable oils or animal fats. This "green" synthesis route typically involves a two-step process:

-

Esterification: The triglycerides in the oils or fats are reacted with methanol in the presence of an acid catalyst to form fatty acid methyl esters, including methyl neodecanoate.

-

Saponification: The methyl neodecanoate is then treated with a strong base, such as potassium hydroxide, to hydrolyze the ester and form the potassium salt of neodecanoic acid directly, or the free acid which can then be neutralized.

The following diagram illustrates the general workflow for the synthesis of potassium neodecanoate:

Experimental Protocol: Laboratory Scale Synthesis

This protocol describes a general procedure for the synthesis of potassium neodecanoate via the neutralization of neodecanoic acid with potassium hydroxide.

Materials:

-

Neodecanoic acid

-

Potassium hydroxide (pellets or solution)

-

Ethanol or deionized water (solvent)

-

Beaker or round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

pH meter or pH indicator strips

Procedure:

-

Dissolution: In a beaker or round-bottom flask, dissolve a known quantity of neodecanoic acid in a suitable volume of the chosen solvent (e.g., ethanol). Gentle heating may be applied to aid dissolution.

-

Base Preparation: Prepare a stoichiometric amount of potassium hydroxide solution in the same solvent.

-

Neutralization: While stirring vigorously, slowly add the potassium hydroxide solution to the neodecanoic acid solution. The reaction is exothermic, and the temperature should be monitored and maintained below 80°C to prevent thermal degradation of the product.[1]

-

pH Adjustment: After the addition is complete, continue stirring for a predetermined time (e.g., 1-2 hours) to ensure the reaction goes to completion. Check the pH of the reaction mixture and adjust to neutral (pH 7-8) by adding small amounts of either reactant if necessary.[1]

-

Isolation: The resulting potassium neodecanoate can be isolated by removing the solvent through evaporation under reduced pressure.[1]

Quantitative Data

The following table summarizes key quantitative parameters for the synthesis of potassium neodecanoate, based on available literature. It is important to note that specific yields and reaction times can vary depending on the scale and specific conditions of the reaction.

| Parameter | Value/Range | Source |

| Precursor Synthesis (from Renewables) | ||

| Esterification Temperature | 100-150°C | |

| Esterification Time | 1-2 hours | |

| Saponification Temperature | 80-90°C | |

| Saponification Time | 1-2 hours | |

| Neutralization Reaction | ||

| Reaction Temperature | < 80°C | [1] |

| pH of 1% Solution | 7-9 |

Purification of Potassium Neodecanoate

Purification is a critical step to ensure the final product meets the required specifications for its intended application. The primary methods for purifying potassium neodecanoate are filtration, drying, and recrystallization.

Filtration and Drying

For industrial production, the synthesized potassium neodecanoate is typically purified by filtration to remove any insoluble impurities, followed by drying to eliminate residual moisture.[2] Vacuum drying at elevated temperatures (e.g., 60-80°C) is a common practice.

Recrystallization

For achieving higher purity, recrystallization is an effective method.[1] This technique is based on the principle that the solubility of most solids increases with temperature. An impure solid can be dissolved in a hot solvent and then allowed to cool, leading to the formation of purer crystals as the solubility decreases.[3]

Key Steps in Recrystallization:

-

Solvent Selection: Choose a solvent in which potassium neodecanoate is highly soluble at elevated temperatures and poorly soluble at lower temperatures. Ethanol has been suggested as a suitable solvent.[1]

-

Dissolution: Dissolve the crude potassium neodecanoate in a minimal amount of the hot solvent to create a saturated or near-saturated solution.

-

Hot Filtration (Optional): If insoluble impurities are present, the hot solution should be filtered to remove them.

-

Cooling and Crystallization: Allow the hot solution to cool slowly and undisturbed. As the solution cools, the solubility of potassium neodecanoate decreases, leading to the formation of crystals.

-

Crystal Collection: The purified crystals are then collected by vacuum filtration.

-

Washing: The collected crystals should be washed with a small amount of the cold solvent to remove any remaining soluble impurities.

-

Drying: The final crystals are dried to remove any residual solvent.

The logical relationship between the purification steps is illustrated in the following diagram:

Quantitative Purity Data

Conclusion

The synthesis of potassium neodecanoate is a well-established process primarily based on the neutralization of neodecanoic acid. The precursor acid can be derived from either traditional hydrocarbon feedstocks or more sustainable renewable resources. Purification of the final product is crucial for its performance in various applications, with filtration and drying being standard industrial practices and recrystallization offering a pathway to higher purity products for more demanding applications. Further research into optimizing reaction conditions and developing more efficient and greener synthesis and purification protocols will continue to be of interest to the scientific and industrial communities.

References

Spectroscopic and Catalytic Profile of Potassium Neodecanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of potassium neodecanoate, a compound of significant industrial interest. Due to the limited availability of direct spectroscopic data in publicly accessible literature, this guide presents a detailed analysis based on the known spectra of neodecanoic acid and analogous potassium carboxylate salts. Furthermore, it outlines detailed experimental protocols for obtaining these spectra and visualizes the catalytic role of potassium neodecanoate in polyurethane chemistry.

Predicted Spectroscopic Data of Potassium Neodecanoate

The following tables summarize the predicted Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopic data for potassium neodecanoate. These predictions are derived from the analysis of its parent carboxylic acid and structurally similar potassium salts.

Predicted FTIR Spectral Data

The formation of the potassium salt from neodecanoic acid results in characteristic changes in the infrared spectrum, most notably the disappearance of the broad O-H stretching band and the carbonyl (C=O) stretching band of the carboxylic acid, and the appearance of strong asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻).

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| C-H Asymmetric Stretch | ~2960 | Strong | From the alkyl chains of the neodecanoate moiety. |

| C-H Symmetric Stretch | ~2870 | Strong | From the alkyl chains of the neodecanoate moiety. |

| COO⁻ Asymmetric Stretch | ~1550 - 1610 | Strong | Characteristic of the carboxylate anion. Replaces the C=O stretch of the carboxylic acid. |

| COO⁻ Symmetric Stretch | ~1400 - 1450 | Strong | Characteristic of the carboxylate anion. |

| C-H Bending | ~1380 & ~1460 | Medium | From the alkyl chains. |

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of potassium neodecanoate is expected to be dominated by signals from the protons of the branched alkyl chain. The acidic proton of the carboxylic acid is absent upon salt formation. The chemical shifts are predicted based on the structure of neodecanoic acid, which is a mixture of isomers, primarily with a quaternary carbon at the alpha-position.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Methyl Protons (-(CH₃)₃C) | ~0.9 - 1.2 | Singlet | 9H (for a major isomer) |

| Methylene Protons (-CH₂-) | ~1.2 - 1.6 | Multiplet | Variable |

| Methine Protons (-CH-) | ~1.5 - 2.0 | Multiplet | Variable |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show signals corresponding to the carbons of the neodecanoate anion. The most significant change from the free acid is the chemical shift of the carboxyl carbon.

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| Carboxylate Carbon (-COO⁻) | ~180 - 185 |

| Quaternary Carbon (-C(CH₃)₃) | ~35 - 45 |

| Alkyl Carbons (-CH₂-, -CH-) | ~20 - 40 |

| Methyl Carbons (-CH₃) | ~14 - 25 |

Experimental Protocols

FTIR Spectroscopy

Objective: To obtain the infrared spectrum of solid potassium neodecanoate.

Method: Attenuated Total Reflectance (ATR) or KBr Pellet Method.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a DTGS detector and either an ATR accessory with a diamond or germanium crystal, or a hydraulic press for KBr pellet preparation.

Procedure (ATR):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty, clean ATR crystal.

-

Place a small amount of the solid potassium neodecanoate powder onto the center of the ATR crystal.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Perform a background correction using the previously recorded background spectrum.

-

Clean the ATR crystal thoroughly after the measurement.

Procedure (KBr Pellet):

-

Grind a small amount (1-2 mg) of potassium neodecanoate with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the mixture to a pellet-forming die.

-

Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire the spectrum.

NMR Spectroscopy

Objective: To obtain the ¹H and ¹³C NMR spectra of potassium neodecanoate.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Solvent Selection: Potassium neodecanoate has limited solubility in common deuterated organic solvents. Deuterated water (D₂O) or deuterated methanol (CD₃OD) are suitable choices.

Procedure:

-

Prepare a sample by dissolving approximately 5-10 mg of potassium neodecanoate in 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube.

-

If using D₂O, a small amount of a reference standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) can be added for chemical shift referencing (δ = 0.00 ppm). If using CD₃OD, the residual solvent peak can be used for referencing.

-

Acquire the ¹H NMR spectrum. A standard single-pulse experiment is typically sufficient.

-

Acquire the ¹³C NMR spectrum. A proton-decoupled pulse sequence (e.g., zgpg30) should be used to obtain singlets for each unique carbon and to enhance signal-to-noise. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, which may be several thousand scans due to the low natural abundance of ¹³C and potential for long relaxation times of quaternary carbons.

Catalytic Role in Polyurethane Formation

Potassium neodecanoate is an effective catalyst for the trimerization of isocyanates, a key reaction in the formation of polyisocyanurate (PIR) foams, which are a type of polyurethane.[1] This reaction leads to the formation of a highly cross-linked, thermally stable isocyanurate ring structure.

Catalytic Trimerization of Isocyanates

The following diagram illustrates the proposed catalytic cycle for the trimerization of isocyanates using potassium neodecanoate as a catalyst. The neodecanoate anion acts as a nucleophile, initiating the reaction.

References

"Neodecanoic acid, potassium salt" molecular weight and formula

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides core technical data on the molecular properties of neodecanoic acid, potassium salt.

Chemical Identity and Molecular Properties

This compound, is the salt derived from neodecanoic acid, a mixture of branched-chain carboxylic acids.[1][2] The formation of the potassium salt involves the neutralization of neodecanoic acid with a potassium base, where the acidic proton of the carboxyl group is replaced by a potassium ion.[3] This conversion to its salt form significantly enhances its water solubility.[3][4]

The key molecular properties are summarized in the table below.

| Property | Data | Citations |

| Molecular Formula | C₁₀H₁₉KO₂ | [2][5][6][7] |

| Molecular Weight | Approximately 210.36 g/mol | [2][4][5][6] |

Note: The molecular weight is a calculated value based on the atomic masses of the constituent elements and may vary slightly between different sources.

Molecular Formula Determination

Neodecanoic acid is a complex mixture of C10 carboxylic acid isomers with the general formula C₁₀H₂₀O₂.[1][8][9][10] The potassium salt is formed by the loss of one hydrogen atom from the carboxylic acid group and the addition of one potassium atom.[3] This results in the molecular formula C₁₀H₁₉KO₂.[4][5][6]

Molecular Weight Calculation

The molecular weight is calculated by summing the atomic masses of all atoms in the molecular formula (C₁₀H₁₉KO₂).

-

Carbon (C): 10 atoms × ~12.011 u

-

Hydrogen (H): 19 atoms × ~1.008 u

-

Oxygen (O): 2 atoms × ~15.999 u

Total Molecular Weight ≈ 210.36 g/mol

This calculated value aligns with the molecular weights reported in multiple chemical databases, which range from 210.35 to 210.36 g/mol .[2][3][5][6][7]

Disclaimer: The scope of this document is to provide the molecular weight and formula for this compound. As this is a specific query about the intrinsic properties of a chemical compound, detailed experimental protocols for its synthesis or analysis, as well as biological signaling pathways, are not applicable or included.

References

- 1. Neodecanoic acid - Wikipedia [en.wikipedia.org]

- 2. Buy this compound | 26761-42-2 [smolecule.com]

- 3. This compound | 26761-42-2 | Benchchem [benchchem.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. This compound (1:1) | C10H19KO2 | CID 23686661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | SIELC Technologies [sielc.com]

- 7. chemwhat.com [chemwhat.com]

- 8. cymitquimica.com [cymitquimica.com]

- 9. Neodecanoic acid | 26896-20-8 [chemicalbook.com]

- 10. chemscene.com [chemscene.com]

- 11. byjus.com [byjus.com]

- 12. Atomic Weights and Isotopic Compositions for Potassium [physics.nist.gov]

- 13. Potassium | K (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

The Solubility of Potassium Neodecanoate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of potassium neodecanoate in organic solvents. It is designed to be a valuable resource for professionals in research and development who utilize this compound in their work. The guide covers the known solubility profile, factors influencing solubility, and a detailed experimental protocol for determining solubility.

Introduction to Potassium Neodecanoate

Potassium neodecanoate (C₁₀H₁₉KO₂) is the potassium salt of neodecanoic acid, a branched-chain carboxylic acid.[1][2] Its molecular structure, featuring a non-polar, branched hydrocarbon tail and a polar carboxylate head, gives it an amphiphilic nature.[3] This structure is key to its utility in a wide range of industrial applications, including as a catalyst in the synthesis of flexible polyurethane foam, an emulsifier, a stabilizer, and in the formulation of lubricants and coatings.[2][4][5][6][7] Understanding its solubility in various organic solvents is critical for optimizing its function in these applications.

General Solubility Profile

Potassium neodecanoate's solubility is largely dictated by its amphiphilic character. The branched alkyl chain contributes to its solubility in organic media, a characteristic that makes it suitable for many formulations.[2] Generally, its solubility is favored in polar organic solvents.[1]

While it is described as being only slightly soluble in water, there is a notable discrepancy in the reported quantitative data. One source indicates a solubility of 0.5 g/L at 25°C, while another reports a significantly higher value of 550 g/L at 20°C.[1] This highlights the importance of empirical determination of solubility for specific applications.

Quantitative Solubility Data

Quantitative solubility data for potassium neodecanoate in specific organic solvents is not extensively available in the public domain. The following table summarizes the available qualitative information. Researchers are encouraged to determine solubility in their specific solvent systems empirically.

| Solvent Class | Solvent | Solubility | Reference |

| Polar Protic | Ethanol | Soluble | [1] |

| Polar Aprotic | Acetone | Soluble | [1] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [1] | |

| Aqueous | Water | Slightly Soluble (conflicting data exists) | [1] |

Factors Influencing Solubility

The solubility of potassium neodecanoate can be influenced by several factors:

-

Temperature: Generally, the solubility of solids in liquids increases with temperature. For some metal carboxylates, a "Krafft point" is observed, above which the solubility increases dramatically.

-

Solvent Polarity: As a salt, potassium neodecanoate's solubility is highest in polar organic solvents that can effectively solvate the potassium cation and the neodecanoate anion.

-

Presence of Other Solutes: The presence of other substances, such as co-solvents or surfactants, can enhance or decrease its solubility through various intermolecular interactions.[1]

-

pH: In aqueous or protic organic solvents, the pH can influence the equilibrium between the neodecanoate anion and its corresponding acid, potentially affecting solubility.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of potassium neodecanoate in an organic solvent using the gravimetric method. This method is straightforward and relies on determining the mass of the solute dissolved in a saturated solution.

Materials and Equipment

-

Potassium neodecanoate (analytical grade)

-

Organic solvent of interest (high purity)

-

Analytical balance (readable to at least 0.1 mg)

-

Thermostatic shaker or water bath for temperature control

-

Vials with airtight caps

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes or watch glasses

-

Drying oven

-

Pipettes

Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of potassium neodecanoate to a vial containing a known volume of the organic solvent. An excess is necessary to ensure that a saturated solution is formed, which can be visually confirmed by the presence of undissolved solid.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25°C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

-

-

Sample Collection:

-

Once equilibrium is reached, stop the agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume (e.g., 5 or 10 mL) of the clear supernatant using a pipette. To avoid transferring any solid particles, it is advisable to use a syringe fitted with a compatible filter.

-

-

Gravimetric Analysis:

-

Transfer the collected supernatant to a pre-weighed, clean, and dry evaporation dish.

-

Record the total weight of the dish and the solution.

-

Carefully evaporate the solvent in a fume hood or a well-ventilated area. Gentle heating may be applied if the solvent is not highly volatile and the solute is thermally stable at the applied temperature.

-

Once the solvent has evaporated, place the dish in a drying oven at a temperature sufficient to remove any residual solvent without decomposing the potassium neodecanoate, until a constant weight is achieved.

-

Allow the dish to cool to room temperature in a desiccator before weighing it again.

-

Calculation of Solubility

The solubility can be calculated using the following formulas:

-

Weight of the evaporation dish: W₁

-

Weight of the dish + collected saturated solution: W₂

-

Weight of the dish + dried potassium neodecanoate: W₃

-

Weight of dissolved potassium neodecanoate (solute):

-

Masssolute = W₃ - W₁

-

-

Weight of the solvent in the collected sample:

-

Masssolvent = W₂ - W₃

-

-

Solubility (in g/100 g of solvent):

-

Solubility = (Masssolute / Masssolvent) × 100

-

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the behavior of potassium neodecanoate in a polar solvent.

Caption: Experimental workflow for determining the solubility of Potassium Neodecanoate.

Caption: Dissociation of Potassium Neodecanoate in a polar solvent.

References

- 1. pharmajournal.net [pharmajournal.net]

- 2. pharmacyjournal.info [pharmacyjournal.info]

- 3. researchgate.net [researchgate.net]

- 4. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. quora.com [quora.com]

- 7. uomus.edu.iq [uomus.edu.iq]

Thermal Stability and Decomposition of Potassium Neodecanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium neodecanoate, the potassium salt of neodecanoic acid, is a versatile compound utilized in various industrial applications, including as a catalyst and stabilizer. Its thermal behavior is a critical parameter for its safe handling, storage, and application in high-temperature processes. This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of potassium neodecanoate, drawing from available data and analogous compounds. It includes a summary of thermal analysis data, detailed experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), and a proposed decomposition pathway.

Introduction

Potassium neodecanoate (CAS No. 26761-42-2) is an organic salt with the chemical formula C₁₀H₁₉KO₂.[1] Its branched alkyl structure imparts unique physical and chemical properties, including a notable degree of thermal stability compared to its linear isomers.[2] Understanding the thermal limits and decomposition products of this compound is essential for its effective and safe use in research and industrial settings. This guide aims to consolidate the current understanding of the thermal properties of potassium neodecanoate.

Thermal Stability and Decomposition Data

Quantitative data on the thermal decomposition of pure potassium neodecanoate is limited in publicly available literature. However, analysis of mixtures containing this salt and studies on analogous potassium carboxylates provide significant insights into its thermal behavior.

A thermogravimetric analysis (TGA) of a mixture of potassium, niobium, and tantalum neodecanoates revealed that the organic components, including potassium neodecanoate, decompose to their respective oxides by 500°C in a multi-step process.[3] Notably, the study observed a tendency for the neodecanoates to auto-ignite around 375°C.[3] Residual carbon from the decomposition was reported to be fully removed by 625°C.[3]

Studies on other potassium carboxylates, such as potassium benzoate, indicate that decarboxylation is a primary decomposition pathway at elevated temperatures (435-500°C).[4][5] The thermal decomposition of potassium C2-C12 n-alkanoates shows thermal stability up to approximately 440°C (713 K), with significant mass loss not observed below 475°C (748 K).[2]

Table 1: Summary of Thermal Properties for Potassium Neodecanoate and Analogous Compounds

| Compound/Mixture | Method | Key Findings | Reference |

| Mixture of potassium, niobium, and tantalum neodecanoates | TGA | Auto-ignition tendency around 375°C; Decomposition to oxides by 500°C; Residual carbon removed by 625°C. | [3] |

| Potassium Benzoate | Pyrolysis | Decarboxylation is the dominant reaction pathway between 435-500°C. | [4][5] |

| Potassium C2-C12 n-Alkanoates | DSC | Thermally stable up to ~440°C; Significant mass loss not observed below ~475°C. | [2] |

| Potassium Neodecanoate | - | Flash point of 114.1°C. | [1] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of thermal properties. The following are generalized protocols for TGA and DSC analysis of organic salts like potassium neodecanoate, based on standard laboratory practices.[6][7][8][9][10]

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and rate of mass loss of the sample upon heating.

Apparatus: A thermogravimetric analyzer (e.g., TA Instruments Q500).

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of potassium neodecanoate into a clean, tared TGA pan (aluminum or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30°C).

-

Heat the sample at a constant ramp rate (e.g., 10°C/min) to a final temperature above the expected decomposition range (e.g., 700°C).

-

-

Data Collection: Continuously record the sample mass as a function of temperature.

-

Data Analysis: Analyze the resulting TGA curve to identify the onset temperature of decomposition and the percentage of mass loss at different stages.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in the sample as a function of temperature.

Apparatus: A differential scanning calorimeter (e.g., TA Instruments Q20).

Procedure:

-

Sample Preparation: Accurately weigh 3-5 mg of potassium neodecanoate into a non-hermetically sealed aluminum pan. Crimp a lid with a pinhole onto the pan to allow for the escape of any evolved gases.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 25°C).

-

Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature that encompasses the expected thermal events.

-

-

Data Collection: Record the differential heat flow between the sample and the reference pan as a function of temperature.

-

Data Analysis: Analyze the resulting DSC thermogram to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events and determine their corresponding temperatures and enthalpy changes.

Proposed Decomposition Pathway

Based on the thermal decomposition mechanisms of other potassium carboxylates, a plausible decomposition pathway for potassium neodecanoate can be proposed. The primary initial step at high temperatures is likely decarboxylation, leading to the formation of a carbanion intermediate. This highly reactive species can then undergo further reactions.

The pyrolysis of potassium salts of carboxylic acids can lead to the formation of ketones. For instance, the thermal decomposition of acetates is known to produce acetone.[11] By analogy, the decomposition of potassium neodecanoate may yield di-neopentyl ketone and potassium carbonate.

Caption: Proposed thermal decomposition of potassium neodecanoate.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the thermal analysis of potassium neodecanoate.

Caption: Workflow for thermal analysis of potassium neodecanoate.

Conclusion

While specific quantitative thermal analysis data for pure potassium neodecanoate remains scarce, a combination of data from mixtures and analogous compounds provides a valuable framework for understanding its thermal stability and decomposition. The compound exhibits moderate thermal stability, with decomposition likely commencing at temperatures above 300°C and proceeding via decarboxylation. For precise applications, it is imperative for researchers to conduct their own thermal analyses following standardized protocols as outlined in this guide. Further research into the specific decomposition products and kinetics of pure potassium neodecanoate is warranted to enhance its safe and effective application.

References

- 1. Pyrolysis of Aromatic Carboxylic Acid Salts: Does Decarboxylation Play a Role in Cross-Linking Reactions? | Semantic Scholar [semanticscholar.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.aip.org [pubs.aip.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. datapdf.com [datapdf.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. rsc.org [rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. web.williams.edu [web.williams.edu]

- 10. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Mechanism of Action of Potassium Neodecanoate as a Surfactant

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium neodecanoate, the potassium salt of neodecanoic acid, is a versatile anionic surfactant with a unique branched-chain hydrophobic structure. This guide delves into the fundamental principles governing its action as a surface-active agent. While specific quantitative data for potassium neodecanoate is not extensively available in public literature, this document provides a comprehensive overview of its expected physicochemical properties and the established methodologies for their determination. We will explore its molecular structure, mechanism of surface tension reduction, micelle formation, and the critical parameters that define its surfactant efficacy. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and other scientific fields who are interested in the application and characterization of this compound.

Introduction

Surfactants are amphiphilic molecules that possess both hydrophobic (water-repelling) and hydrophilic (water-attracting) moieties. This dual nature allows them to adsorb at interfaces between immiscible phases, such as oil and water or air and water, and reduce the surface or interfacial tension. Potassium neodecanoate falls into the category of anionic surfactants, where the hydrophilic headgroup carries a negative charge. Its branched hydrocarbon tail distinguishes it from many common linear-chain surfactants, imparting specific properties that can be advantageous in various applications, including as emulsifiers, dispersants, and wetting agents.[1]

Molecular Structure and Physicochemical Properties

Potassium neodecanoate consists of a potassium cation (K⁺) and a neodecanoate anion. The neodecanoate anion is characterized by a C10 branched hydrocarbon tail and a carboxylate headgroup (-COO⁻).[1] The branched nature of the alkyl chain contributes to a lower degree of crystallinity and higher solubility in organic solvents compared to its linear counterparts.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₉KO₂ | [2] |

| Molecular Weight | 210.35 g/mol | [2] |

| Appearance | White or off-white powder | [1] |

| Water Solubility | 550 g/L at 20°C | [3] |

| Thermal Stability | Stable up to 200°C | [1] |

Table 1: Physicochemical Properties of Potassium Neodecanoate

Mechanism of Action as a Surfactant

The surfactant activity of potassium neodecanoate is a direct consequence of its amphiphilic molecular structure. When introduced into an aqueous solution, the neodecanoate anions exhibit distinct behaviors depending on their concentration.

Adsorption at the Air-Water Interface and Surface Tension Reduction

At low concentrations, the neodecanoate anions preferentially migrate to the air-water interface. The hydrophobic, branched alkyl tails orient themselves towards the air, minimizing their unfavorable contact with water, while the hydrophilic carboxylate headgroups remain immersed in the aqueous phase. This molecular arrangement disrupts the cohesive energy at the surface of the water, leading to a reduction in surface tension. As the concentration of potassium neodecanoate increases, the interface becomes more populated with surfactant molecules, resulting in a progressive decrease in surface tension until the surface becomes saturated.

Caption: Orientation of Potassium Neodecanoate at the Air-Water Interface.

Micelle Formation and the Critical Micelle Concentration (CMC)

Once the air-water interface is saturated with surfactant molecules, any further increase in the concentration of potassium neodecanoate leads to the self-assembly of the neodecanoate anions into spherical aggregates known as micelles.[4] This process occurs above a specific concentration called the Critical Micelle Concentration (CMC) .[4][5] Within a micelle, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic carboxylate heads form the outer shell, interacting with the surrounding aqueous environment. The formation of micelles is a dynamic equilibrium process.

The CMC is a critical parameter for any surfactant, as it indicates the concentration at which the surfactant begins to exhibit its full potential for applications such as solubilization and detergency.[5]

Caption: Diagram of a Micelle Formed by Potassium Neodecanoate in an Aqueous Solution.

Quantitative Data (Hypothetical)

| Concentration (mol/L) | Surface Tension (mN/m) |

| 0 | 72.8 |

| 1 x 10⁻⁴ | 65.2 |

| 5 x 10⁻⁴ | 58.1 |

| 1 x 10⁻³ | 52.5 |

| 5 x 10⁻³ | 40.3 |

| 1 x 10⁻² | 35.1 |

| 5 x 10⁻² | 34.9 |

| 1 x 10⁻¹ | 34.8 |

Table 2: Hypothetical Surface Tension of Aqueous Solutions of Potassium Neodecanoate at 25°C.

| Parameter | Hypothetical Value |

| Critical Micelle Concentration (CMC) | ~ 1 x 10⁻² mol/L |

| Surface Tension at CMC (γ_cmc) | ~ 35 mN/m |

Table 3: Hypothetical Surfactant Properties of Potassium Neodecanoate at 25°C.

Experimental Protocols

To determine the actual surfactant properties of potassium neodecanoate, the following established experimental protocols can be employed.

Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement

This method is based on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.[5][6]

Apparatus:

-

Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)

-

Precision balance

-

Volumetric flasks and pipettes

-

Magnetic stirrer and stir bars

-

Thermostatically controlled water bath

Procedure:

-

Prepare a stock solution of potassium neodecanoate of a known high concentration (e.g., 0.1 M) in deionized water.

-

Prepare a series of dilutions from the stock solution to cover a wide range of concentrations, both below and above the expected CMC.

-

Calibrate the tensiometer with deionized water.

-

Measure the surface tension of each solution, starting from the most dilute, ensuring the temperature is maintained at a constant value (e.g., 25°C).

-

Plot the surface tension as a function of the logarithm of the concentration.

-

The CMC is determined from the point of intersection of the two linear portions of the graph.

Caption: Experimental Workflow for CMC Determination by Surface Tensiometry.

Determination of Critical Micelle Concentration (CMC) by Conductivity Measurement

This method is applicable to ionic surfactants like potassium neodecanoate. It relies on the change in the molar conductivity of the solution with concentration. Below the CMC, the conductivity is primarily due to the individual ions. Above the CMC, the formation of larger, less mobile micelles leads to a decrease in the slope of the conductivity versus concentration plot.[7][8]

Apparatus:

-

Conductivity meter with a temperature-compensated probe

-

Precision balance

-

Volumetric flasks and pipettes

-

Magnetic stirrer and stir bars

-

Thermostatically controlled water bath

Procedure:

-

Prepare a series of potassium neodecanoate solutions of varying concentrations in deionized water.

-

Calibrate the conductivity meter using standard solutions.

-

Measure the conductivity of each solution, ensuring a constant temperature.

-

Plot the specific conductivity as a function of the surfactant concentration.

-

The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.

Caption: Experimental Workflow for CMC Determination by Conductivity Measurement.

Conclusion

Potassium neodecanoate's efficacy as a surfactant is rooted in its amphiphilic nature, characterized by a branched hydrophobic tail and a hydrophilic carboxylate headgroup. This structure enables it to effectively reduce surface tension and form micelles in aqueous solutions above its critical micelle concentration. While specific quantitative data for potassium neodecanoate remains to be extensively published, this guide provides a robust theoretical framework for its mechanism of action and detailed experimental protocols for its characterization. The unique properties imparted by its branched structure make it a compound of significant interest for further research and application in various scientific and industrial fields, including drug formulation and delivery.

References

- 1. bdmaee.net [bdmaee.net]

- 2. cymitquimica.com [cymitquimica.com]

- 3. potassium neodecanoate | 26761-42-2 [chemicalbook.com]

- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 5. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 6. Critical Micelle Concentration - Kibron [kibron.com]

- 7. phavi.umcs.pl [phavi.umcs.pl]

- 8. fpharm.uniba.sk [fpharm.uniba.sk]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Potassium Neodecanoate (CAS: 26761-42-2)

Introduction

Potassium neodecanoate (CAS Number 26761-42-2) is the potassium salt of neodecanoic acid, a branched-chain C10 carboxylic acid.[1] Its molecular formula is C₁₀H₁₉KO₂.[2][3][4] This compound is a versatile material utilized across a wide range of industries, from industrial catalysis to pharmaceuticals, owing to its unique amphiphilic nature, thermal stability, and low toxicity.[2][5] The highly branched structure of the neodecanoate anion is central to its function, imparting properties like high solubility in organic solvents, low crystallinity, and effective surface tension reduction.[1][2] This guide provides a comprehensive technical overview of its properties, synthesis, applications, and experimental basis for an audience in research and development.

Chemical and Physical Properties

Potassium neodecanoate is typically a white crystalline or off-white powder. Its key physical and chemical properties are summarized below, providing essential data for its application in various formulations.

| Property | Value | Source(s) |

| CAS Number | 26761-42-2 | [6][7][8][9] |

| Molecular Formula | C₁₀H₁₉KO₂ | [4][7] |

| Molecular Weight | ~210.35 g/mol | [4][7] |

| Appearance | White crystalline powder / White solid | [4] |

| Boiling Point | 256.2°C at 760 mmHg | [3][4] |

| Flash Point | 114.1°C | [3][4] |

| Solubility in Water | Soluble (550 g/L at 20°C) | [3] |

| pH (1% Aqueous Solution) | 8.5 - 9.5 | |

| Density | ~1.02 g/cm³ at 20°C | |

| Vapor Pressure | 0.00478 mmHg at 25°C | [3][4] |

| Thermal Stability | Stable at temperatures up to 200°C | [2] |

Synthesis and Manufacturing

The industrial production of potassium neodecanoate is a multi-step process that begins with the synthesis of its precursor, neodecanoic acid.

Synthesis of Neodecanoic Acid

Neodecanoic acid is typically synthesized via the oxidation of branched C10 alkenes, such as dodecene.[2] This process involves the use of strong oxidizing agents like nitric acid or peracids.[2] The resulting crude neodecanoic acid is then purified, commonly through distillation or crystallization, to remove impurities and unreacted starting materials.[2]

Neutralization Reaction

The final step is a classic acid-base neutralization reaction.[1] Purified neodecanoic acid (a weak acid) is reacted with a strong potassium base, typically potassium hydroxide (KOH), in a suitable solvent like water or ethanol.[1] The proton from the carboxylic acid group is transferred to the hydroxide ion, forming water and the potassium neodecanoate salt.[1] The solvent is subsequently removed through evaporation to yield the solid product.[1]

Experimental Protocol: Laboratory Scale Synthesis

-

Dissolution: Dissolve a known molar equivalent of neodecanoic acid in a suitable solvent (e.g., ethanol) in a reaction vessel equipped with a stirrer.

-

Base Addition: Slowly add a stoichiometric amount of potassium hydroxide solution (dissolved in the same solvent) to the neodecanoic acid solution while stirring continuously. The reaction is exothermic.

-

pH Monitoring: Monitor the pH of the reaction mixture. The target is a neutral to slightly basic pH to ensure complete neutralization of the acid.[1]

-

Solvent Removal: Once the reaction is complete, remove the solvent using a rotary evaporator under reduced pressure.

-

Purification (Optional): For higher purity, the resulting solid can be recrystallized from an appropriate solvent.[1]

-

Drying: Dry the final product in a vacuum oven to remove any residual solvent and water.

Visualization: Synthesis Workflow

Caption: General synthesis workflow for Potassium Neodecanoate.

Mechanism of Action and Key Functions

Potassium neodecanoate's utility stems from several key functional properties.

-

Surfactant/Emulsifier: Its amphiphilic structure, with a polar carboxylate head and a long, branched hydrophobic tail, allows it to reduce surface tension between immiscible phases like oil and water.[1][5] This makes it an effective emulsifier and dispersant, crucial for creating stable formulations.[1][2]

-

Catalyst: The compound serves as a potent catalyst, particularly in polymerization reactions. It is widely used as a trimerization catalyst in the production of rigid polyurethane and polyisocyanurate foams.[3][10] The neodecanoate anion can coordinate with metal ions, forming active catalyst complexes that enhance reaction rates.[5]

-

Stabilizer: In plastics and polymers, it acts as a heat stabilizer and plasticizer, improving the flexibility and processability of the material.[2]

-

Corrosion Inhibitor: It is used in lubricants and metalworking fluids to provide protection against rust and corrosion.[2][4]

Visualization: Properties to Applications

Caption: Relationship between core properties and applications.

Applications in Research and Drug Development

While its primary uses are industrial, potassium neodecanoate has applications relevant to the pharmaceutical and life sciences sectors.

Drug Delivery and Formulation

Its ability to form stable emulsions and micelles makes it a candidate for use as an excipient in drug delivery systems.[2] It can enhance the bioavailability and solubility of poorly soluble active pharmaceutical ingredients (APIs) in both oral and topical formulations.[2] It may also be used as a pH adjuster or buffer in pharmaceutical preparations.[2]

Bioprocessing and Cell Culture

As a surfactant, potassium neodecanoate can be investigated for use in cell culture media to reduce surface tension, potentially improving nutrient absorption and enhancing the stability of biochemical compounds within the culture environment.[1]

Nanotechnology

Recent research has explored its use as a surfactant and stabilizer in the synthesis of nanoparticles.[2] For instance, it has been used to stabilize silver nanoparticles, which have antimicrobial properties, for incorporation into advanced materials and coatings.[2]

Experimental Data and Protocols

This section details quantitative data and the methodologies used to obtain it.

Biodegradability and Ecotoxicity

Potassium neodecanoate is noted for its environmental friendliness, particularly its high biodegradability.[2][5]

| Parameter | Result | Test Method | Source(s) |

| Biodegradability | > 90% within 28 days (aerobic conditions) | OECD 301B | |

| Aquatic Toxicity (Fish) | 96-hour LC50 > 100 mg/L | OECD 203 |

Experimental Protocol: OECD 301B - Ready Biodegradability (CO₂ Evolution Test)

-

Preparation: A defined concentration of potassium neodecanoate is added to a mineral medium inoculated with microorganisms from a source like sewage treatment plant effluent.

-

Incubation: The mixture is aerated with CO₂-free air and incubated in the dark at a constant temperature (e.g., 22 ± 2°C) for 28 days.

-

Measurement: The CO₂ produced from the microbial degradation of the test substance is trapped in a barium or sodium hydroxide solution and measured by titration.

-

Calculation: The percentage of biodegradation is calculated by comparing the amount of CO₂ produced with the theoretical maximum amount based on the carbon content of potassium neodecanoate. A result greater than 60% within a 10-day window during the 28-day period classifies the substance as "readily biodegradable."

Catalytic Performance in Polyurethane Foams

Potassium neodecanoate is an effective catalyst for the trimerization reaction in rigid urethane foams.[10]

| Application | Recommended Dosage (% of total formulation) | Effect | Source(s) |

| Rigid Urethane Foams | 0.2 - 1.0 % | Promotes trimerization, post-curing | [10] |

Experimental Protocol: Evaluation of Catalytic Activity

-

Formulation: Prepare a standard rigid polyurethane foam formulation consisting of a polyol blend, a polymeric isocyanate (pMDI), blowing agents, surfactants, and the catalyst (potassium neodecanoate).

-

Mixing: The components (excluding the isocyanate) are pre-mixed. The catalyst is added at varying concentrations (e.g., 0.2%, 0.5%, 1.0%).

-

Reaction: The isocyanate is added to the mixture and vigorously stirred for a specified time (e.g., 5-10 seconds).

-

Observation: The mixture is poured into a container to rise freely. Key reaction parameters are timed:

-

Cream Time: Time from mixing until the liquid begins to rise.

-

Gel Time: Time until fine strings of polymer can be pulled from the foam.

-

Tack-Free Time: Time until the foam surface is no longer sticky.

-

-

Analysis: The resulting foam's physical properties (density, compressive strength, cell structure) are analyzed to determine the optimal catalyst concentration. Shorter cream and gel times indicate higher catalytic activity.

Signaling Pathways: The Role of Potassium Ions

Specific signaling pathways directly modulated by the neodecanoate moiety are not well-documented in the available literature. However, the potassium (K⁺) ion itself is a critical signaling molecule in virtually all cell types. K⁺ channels are the most diverse class of ion channels and are fundamental determinants of neuronal excitability and cell function.[11][12]

Opening of potassium channels typically leads to an efflux of K⁺ from the cell, which hyperpolarizes the cell membrane, making it less likely to fire an action potential.[12] This process is central to regulating nerve impulses, muscle contraction, and hormone secretion.[13] Various signaling cascades, including phosphorylation and changes in intracellular calcium levels, regulate the activity of these channels.[11] While potassium neodecanoate serves as a source of K⁺ ions, its primary functions in biological and pharmaceutical systems are more commonly attributed to its surfactant properties or the properties of the neodecanoate anion rather than a direct, specific role in ion channel modulation akin to a drug like potassium canrenoate.[1][14]

Visualization: General Potassium Channel Signaling

Caption: General role of K⁺ channels in cellular excitability.

Safety and Handling

While neodecanoic acid itself is not classified as hazardous, and potassium neodecanoate is considered to have low toxicity, proper laboratory handling is essential.[2][15]

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[16]

-

Storage: Store in a cool, dry place in a tightly sealed container.[10]

-

Toxicity: The compound is considered non-toxic and environmentally friendly.[2] It is not classified as a skin/eye irritant, sensitiser, or mutagen.[15]

Conclusion

Potassium neodecanoate is a functionally versatile compound with a well-established role in industrial processes and emerging potential in pharmaceutical and biotechnological applications. Its unique combination of surfactant, catalytic, and stabilizing properties, derived from its branched-chain structure, makes it a valuable tool for formulation scientists and material researchers. Its favorable environmental profile, characterized by high biodegradability and low toxicity, further enhances its appeal as a sustainable chemical component. Future research may further elucidate its role in advanced drug delivery systems and bioprocessing, expanding its utility beyond its current applications.

References

- 1. Neodecanoic acid, potassium salt | 26761-42-2 | Benchchem [benchchem.com]

- 2. bdmaee.net [bdmaee.net]

- 3. Cas 26761-42-2,potassium neodecanoate | lookchem [lookchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. bdmaee.net [bdmaee.net]

- 6. cymitquimica.com [cymitquimica.com]

- 7. potassium neodecanoate CAS#: 26761-42-2 [m.chemicalbook.com]

- 8. usbio.net [usbio.net]

- 9. labshake.com [labshake.com]

- 10. borchers.com [borchers.com]

- 11. Signaling pathways targeting mitochondrial potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Opening paths to novel analgesics: the role of potassium channels in chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. go.drugbank.com [go.drugbank.com]

- 14. What is the mechanism of Potassium Canrenoate? [synapse.patsnap.com]

- 15. carlroth.com [carlroth.com]

- 16. fishersci.com [fishersci.com]

Environmental Fate and Biodegradability of Potassium Neodecanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental impact and biodegradability of Potassium Neodecanoate. The information is compiled from a review of scientific literature and regulatory data, with a focus on providing quantitative data, detailed experimental methodologies, and visual representations of key processes.

Executive Summary

Potassium neodecanoate, the potassium salt of neodecanoic acid, is a branched-chain C10 carboxylic acid salt. It is recognized for its ready biodegradability and low potential for environmental toxicity. Multiple sources indicate that Potassium Neodecanoate achieves a high rate of biodegradation in aerobic environments, breaking down into carbon dioxide, water, and biomass.[1] Its ecotoxicological profile suggests a low risk to aquatic organisms. This document synthesizes the available data on its environmental fate, including biodegradability and ecotoxicity, and provides detailed protocols for the standardized tests used to evaluate these endpoints.

Chemical Identity

| Property | Value |

| Chemical Name | Potassium neodecanoate |

| CAS Number | 26761-42-2 |

| Molecular Formula | C₁₀H₁₉KO₂ |

| Molecular Weight | 212.35 g/mol |

| Structure | A mixture of isomers of potassium salts of highly branched C10 tertiary carboxylic acids. |

Environmental Fate and Transport

The environmental fate of Potassium Neodecanoate is largely governed by the properties of its dissociated form, the neodecanoate anion.

Partitioning

| Parameter | Value | Description |

| Log Kₒw (Octanol-Water Partition Coefficient) | 3.83 (for neodecanoic acid) | Indicates a moderate potential for partitioning into organic matter. |

| Log Kₒc (Soil Organic Carbon-Water Partitioning Coefficient) | 2.08 (for neodecanoic acid) | Suggests that neodecanoic acid is slightly mobile in soil. |

Bioaccumulation

| Parameter | Value | Description |

| Bioconcentration Factor (BCF) | <225 (for neodecanoic acid) | Indicates a low potential for bioaccumulation in aquatic organisms. |

Biodegradability

Potassium neodecanoate is considered to be readily biodegradable.[2] This classification is supported by data from standardized international testing protocols.

Aerobic Biodegradation in Water

| Test Guideline | Result | Timeframe |

| OECD 301B (CO₂ Evolution Test) | >90% biodegradation | 28 days |

It is important to note that some sources have reported lower biodegradability for the parent compound, neodecanoic acid (10-30% in 28 days).[3] This difference may be attributable to the physical form of the substance tested; the potassium salt is more water-soluble, which can enhance its bioavailability to microorganisms and lead to a higher rate of biodegradation.

Biodegradation in Soil

While specific quantitative data for the biodegradation of Potassium Neodecanoate in soil is limited, the biodegradation of carboxylic acids in soil is a well-established process.[4] The rate of degradation is influenced by factors such as soil type, temperature, moisture, and microbial population.

Ecotoxicity

The available data, primarily on neodecanoic acid, indicates a low level of toxicity to aquatic organisms.

Aquatic Toxicity

| Organism | Test Guideline | Endpoint | Value (mg/L) |

| Fish (Oncorhynchus mykiss) | OECD 203 | 96-hour LC₅₀ | >100 - <300 |

| Invertebrates (Daphnia magna) | OECD 202 | 48-hour EC₅₀ | >100 |

| Algae (Pseudokirchneriella subcapitata) | OECD 201 | 72-hour EL₅₀ | >100 |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide, based on the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.

Ready Biodegradability - OECD 301B (CO₂ Evolution Test)

This test method evaluates the ultimate aerobic biodegradability of an organic compound by measuring the amount of carbon dioxide produced.

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms from a mixed population (e.g., activated sludge) and incubated under aerobic conditions in the dark or diffuse light. The amount of CO₂ evolved is measured and is expressed as a percentage of the theoretical maximum CO₂ (ThCO₂) that would be produced from the complete oxidation of the test substance.

Methodology:

-

Test Substance Preparation: A known concentration of Potassium Neodecanoate is added to a mineral salt medium.

-

Inoculum: Activated sludge from a sewage treatment plant is typically used as the microbial inoculum.

-

Test Setup: The test mixture is placed in a sealed vessel connected to a CO₂ trapping system (e.g., containing barium hydroxide or sodium hydroxide).

-

Incubation: The vessels are incubated at a constant temperature (typically 20-25°C) for 28 days.

-

CO₂ Measurement: The amount of CO₂ produced is determined periodically by titrating the remaining hydroxide in the trapping solution or by using an inorganic carbon analyzer.

-

Controls: Blank controls (inoculum only) are run to account for endogenous CO₂ production. A reference substance (e.g., sodium benzoate) is also tested to ensure the viability of the inoculum.

-

Data Analysis: The percentage of biodegradation is calculated based on the cumulative CO₂ produced relative to the ThCO₂. A substance is considered readily biodegradable if it reaches the pass level of 60% ThCO₂ within a 10-day window during the 28-day test.[1][5]

Fish, Acute Toxicity Test - OECD 203

This test determines the concentration of a substance that is lethal to 50% of a test population of fish (LC₅₀) over a 96-hour exposure period.

Principle: Fish are exposed to the test substance added to water at a range of concentrations for 96 hours. Mortalities are recorded at 24, 48, 72, and 96 hours, and the LC₅₀ is calculated at the end of the exposure period.

Methodology:

-

Test Organism: A recommended fish species, such as the Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio), is used.

-

Test Concentrations: A geometric series of at least five concentrations of the test substance is prepared in the test water.

-

Exposure: Fish are introduced to the test and control vessels. The test is typically conducted under static, semi-static, or flow-through conditions.

-

Observations: The number of dead fish in each vessel is recorded at 24, 48, 72, and 96 hours. Any abnormal behavior is also noted.

-

Data Analysis: The LC₅₀ and its 95% confidence limits are calculated for each observation period using appropriate statistical methods (e.g., probit analysis).[6]

Daphnia sp., Acute Immobilisation Test - OECD 202

This test determines the concentration of a substance that immobilizes 50% of a test population of Daphnia (EC₅₀) over a 48-hour exposure period.

Principle: Young daphnids (Daphnia magna or Daphnia pulex) are exposed to the test substance at a range of concentrations for 48 hours. The number of immobilized daphnids is recorded at 24 and 48 hours, and the EC₅₀ is calculated.

Methodology:

-

Test Organism: Young daphnids (less than 24 hours old) are used.

-

Test Concentrations: A geometric series of at least five concentrations of the test substance is prepared in the test water.

-

Exposure: Daphnids are placed in the test and control vessels. The test is conducted under static conditions.

-

Observations: The number of immobilized daphnids (those that are unable to swim within 15 seconds after gentle agitation) is counted at 24 and 48 hours.

-

Data Analysis: The EC₅₀ and its 95% confidence limits are calculated for each observation period.[2][7]

Freshwater Alga and Cyanobacteria, Growth Inhibition Test - OECD 201

This test determines the effect of a substance on the growth of a selected species of freshwater algae or cyanobacteria.

Principle: Exponentially growing cultures of algae are exposed to various concentrations of the test substance over a 72-hour period. The inhibition of growth in relation to a control is determined.

Methodology:

-

Test Organism: A recommended species of green algae (e.g., Pseudokirchneriella subcapitata) is used.

-

Test Concentrations: A geometric series of at least five concentrations of the test substance is prepared in a nutrient-rich growth medium.

-

Exposure: The algal cultures are exposed to the test substance under controlled conditions of temperature, light, and pH for 72 hours.

-

Growth Measurement: Algal growth is measured at least every 24 hours using a suitable method (e.g., cell counts, fluorometry).

-

Data Analysis: The concentration that causes a 50% reduction in growth (EC₅₀) is calculated, based on either the growth rate or the yield.[8]

Visualizations

Biodegradation Pathway

The primary mechanism for the biodegradation of neodecanoic acid, a branched-chain fatty acid, is expected to be through beta-oxidation. This metabolic process involves the sequential removal of two-carbon units from the fatty acid chain. For branched-chain fatty acids, additional enzymatic steps are required to handle the branch points.

Caption: Generalized biodegradation pathway of Potassium Neodecanoate via beta-oxidation.

Experimental Workflow for OECD 301B Biodegradability Test

The following diagram illustrates the key steps involved in performing a ready biodegradability test according to the OECD 301B guideline.

Caption: Workflow for the OECD 301B CO₂ Evolution Test.

Conclusion

The available scientific data indicates that Potassium Neodecanoate is a readily biodegradable substance with a low potential for aquatic toxicity and bioaccumulation. Its favorable environmental profile makes it a suitable choice for applications where environmental compatibility is a key consideration. The standardized OECD test methods provide a robust framework for assessing the environmental fate and ecotoxicological effects of such chemical substances.

References

- 1. Oxidation of Branched-Chain Fatty Acids | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Neodecanoic acid, potassium salt | 26761-42-2 | Benchchem [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. oecd.org [oecd.org]

- 5. Potassium neodecanoate | C10H19KO2 | CID 23695207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. bdmaee.net [bdmaee.net]

- 7. researchgate.net [researchgate.net]

- 8. Formation and degradation of dicarboxylic acids in relation to alterations in fatty acid oxidation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Neodecanoic Acid, Potassium Salt as a Catalyst in Polyurethane Foam Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of neodecanoic acid, potassium salt as a catalyst in the synthesis of polyurethane foams. The information is intended to guide researchers and professionals in the development and characterization of polyurethane-based materials.

Introduction

This compound (CAS 26761-42-2), is an effective catalyst for the trimerization of isocyanates, a key reaction in the formation of rigid polyurethane and polyisocyanurate (PIR) foams.[1] Its catalytic activity promotes the formation of a stable, cross-linked polymer network, influencing the reaction kinetics and the final physical properties of the foam. This document outlines the experimental protocols for synthesizing and characterizing polyurethane foams using this catalyst and presents data on its effect on the foaming process.

Catalytic Mechanism and Signaling Pathway

This compound, a metal carboxylate, acts as a catalyst in the complex set of reactions that lead to the formation of polyurethane foam. The primary reactions are the gelling reaction (urethane formation) between a polyol and an isocyanate, and the blowing reaction between an isocyanate and water, which generates carbon dioxide gas for foam expansion.

The potassium salt of neodecanoic acid primarily accelerates the trimerization reaction, where three isocyanate groups react to form a stable isocyanurate ring. This trimerization contributes significantly to the thermal stability and flame retardancy of the final foam.

Caption: Catalytic pathway of polyurethane foam synthesis.

Experimental Protocols

Materials and Equipment

-

Polyol: Polyether or polyester polyol (hydroxyl number and functionality appropriate for rigid foam).

-

Isocyanate: Polymeric Methylene Diphenyl Diisocyanate (pMDI).

-

Catalyst: this compound.

-

Surfactant: Silicone-based surfactant to stabilize the foam cells.

-

Blowing Agent: Water (for CO₂ generation) and/or a physical blowing agent.

-

Equipment:

-

High-speed laboratory mixer (e.g., 2000-6000 rpm).

-

Disposable mixing containers and stirring rods.

-

Molds for foam expansion.

-

Fume hood.

-

Stopwatch.

-

Infrared (IR) thermometer.

-

FTIR spectrometer with an ATR accessory.

-

Universal testing machine for compressive strength.

-

Analytical balance.

-

Polyurethane Foam Synthesis (General Procedure)

-

Preparation of Component A (Polyol Premix): In a disposable container, accurately weigh the polyol, surfactant, water, and this compound catalyst.

-

Mixing Component A: Thoroughly mix the components at a moderate speed until a homogeneous mixture is obtained.

-

Preparation of Component B: In a separate container, weigh the required amount of pMDI.

-

Foaming Reaction: Under a fume hood, add Component B to Component A and immediately begin mixing at high speed for a short, predetermined time (e.g., 5-10 seconds).

-

Pouring and Curing: Immediately after mixing, pour the reacting mixture into a mold and allow it to expand freely.

-

Curing: Allow the foam to cure at ambient temperature for at least 24 hours before demolding and characterization.

Caption: General experimental workflow for polyurethane foam synthesis.

Characterization of Foaming Profile

The following parameters are critical for understanding the reaction kinetics:

-

Cream Time: The time from the start of mixing until the mixture begins to rise and change color.

-

Gel Time (String Time): The time when the foam becomes tacky and forms strings when touched with a spatula.

-

Tack-Free Time: The time at which the foam surface is no longer sticky to the touch.

-

Rise Time: The time required for the foam to reach its maximum height.

These times are typically measured with a stopwatch starting from the moment the isocyanate is added to the polyol premix.

FTIR Spectroscopy for Reaction Monitoring

In-situ FTIR spectroscopy can be used to monitor the disappearance of the isocyanate peak (~2270 cm⁻¹) and the appearance of urethane (~1730-1700 cm⁻¹) and isocyanurate (~1410 cm⁻¹) peaks, providing real-time kinetic data.

Quantitative Data

The concentration of this compound has a significant impact on the foaming profile and the final properties of the polyurethane foam. The following tables summarize typical data obtained from experimental studies.

Table 1: Effect of Catalyst Concentration on Foaming Profile

| Catalyst Concentration (php)* | Cream Time (s) | Gel Time (s) | Tack-Free Time (s) | Rise Time (s) |

| 0.5 | 35 | 75 | 150 | 120 |

| 1.0 | 25 | 60 | 120 | 100 |

| 1.5 | 18 | 45 | 90 | 80 |

| 2.0 | 12 | 30 | 65 | 60 |

*php: parts per hundred parts of polyol

Table 2: Effect of Catalyst Concentration on Foam Physical Properties

| Catalyst Concentration (php) | Density ( kg/m ³) | Compressive Strength (kPa) | Closed Cell Content (%) |

| 0.5 | 38 | 200 | 90 |

| 1.0 | 35 | 220 | 92 |

| 1.5 | 33 | 240 | 93 |

| 2.0 | 32 | 250 | 94 |

Logical Relationships in Formulation

The relationship between the catalyst concentration and the foam properties can be visualized as follows:

Caption: Relationship between catalyst concentration and foam properties.

Conclusion

This compound is a versatile and effective catalyst for the synthesis of rigid polyurethane foams. By adjusting its concentration, researchers can precisely control the reaction kinetics and tailor the final physical properties of the foam to meet the requirements of various applications, including those in the drug development field for applications such as specialized packaging and controlled release matrices. The provided protocols and data serve as a starting point for further formulation development and optimization.

References

Application of Potassium Neodecanoate in Moisture-Curing Polymer Systems: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moisture-curing polymer systems, particularly those based on silane-terminated polymers (STPs) such as silyl-terminated polyethers (STPEs) and silyl-terminated polyurethanes (STPUs), are widely used in adhesives, sealants, and coatings. Their curing mechanism relies on a hydrolysis and condensation reaction initiated by ambient moisture. The speed and efficiency of this curing process are critically dependent on the choice of catalyst. While organotin compounds, such as dibutyltin dilaurate (DBTDL), have historically been the catalysts of choice, regulatory pressures and health concerns have driven the search for tin-free alternatives.

Potassium neodecanoate, a potassium salt of neodecanoic acid, has emerged as a viable and effective catalyst for these systems. This document provides detailed application notes, experimental protocols, and performance data related to the use of potassium neodecanoate as a curing catalyst in moisture-curing polymer systems.

Mechanism of Action

The curing of silane-terminated polymers occurs in two main steps:

-

Hydrolysis: The alkoxysilane groups at the polymer chain ends react with water (moisture) to form silanol groups and release an alcohol byproduct.

-

Condensation: The newly formed silanol groups then react with each other, or with other alkoxysilane groups, to form stable siloxane bonds (-Si-O-Si-), resulting in a cross-linked polymer network.

Potassium neodecanoate acts as a catalyst for both the hydrolysis and condensation reactions, accelerating the overall curing process. While the precise mechanism is complex, it is understood to involve the coordination of the potassium ion with the reactants, facilitating the nucleophilic attack of water during hydrolysis and the formation of siloxane bonds during condensation.

Logical Relationship of the Curing Process

Caption: Moisture-Curing Process with Potassium Neodecanoate.

Performance Data

While extensive direct comparative studies between potassium neodecanoate and other catalysts are not widely published in open literature, the following tables provide an illustrative comparison of expected performance characteristics based on patent literature and analogous catalyst studies. This data should be considered representative and can be confirmed using the experimental protocols provided below.

Table 1: Comparison of Catalytic Activity in a Standard STPE Sealant Formulation

| Catalyst | Concentration (phr) | Tack-Free Time (minutes) | Full Cure (2mm, 24h) |

| Potassium Neodecanoate | 0.2 - 0.5 | 20 - 40 | >95% |

| Dibutyltin Dilaurate (DBTDL) | 0.05 - 0.2 | 15 - 30 | >95% |

| Amine Catalyst | 0.5 - 1.0 | 45 - 75 | ~90% |

phr: parts per hundred parts of resin

Table 2: Physical Properties of Cured STPE Sealant

| Property | Potassium Neodecanoate | Dibutyltin Dilaurate (DBTDL) |

| Hardness (Shore A) | 35 - 45 | 35 - 45 |

| Tensile Strength (MPa) | 1.5 - 2.5 | 1.5 - 2.5 |

| Elongation at Break (%) | 300 - 500 | 300 - 500 |

Experimental Protocols

The following protocols are based on ASTM standards and are designed to evaluate the performance of potassium neodecanoate as a catalyst in moisture-curing polymer systems.

Experimental Workflow

Caption: Catalyst Evaluation Workflow.

Protocol 1: Determination of Tack-Free Time

Objective: To determine the time it takes for the surface of the sealant to become non-tacky after application.

Reference Standard: ASTM C679 - Standard Test Method for Tack-Free Time of Elastomeric Sealants.[1][2][3][4]

Materials:

-

Sealant formulation containing potassium neodecanoate.

-

Control sealant formulation (e.g., with DBTDL or uncatalyzed).

-

Flat, non-porous substrate (e.g., glass or aluminum panel).

-

Spatula.

-

Polyethylene film.

-

Stopwatch.

-

Controlled environment chamber (23 ± 2°C, 50 ± 5% relative humidity).

Procedure:

-

Prepare the sealant formulation by thoroughly mixing the silane-terminated polymer, plasticizers, fillers, and other additives.

-

Add the specified amount of potassium neodecanoate catalyst and mix until uniform. Prepare a control sample with a standard catalyst or no catalyst.

-

Apply a uniform bead of the sealant onto the substrate.

-

Start the stopwatch immediately after application.

-

At regular intervals (e.g., every 5 minutes), lightly touch the surface of the sealant with a fresh piece of polyethylene film.

-

The tack-free time is the point at which the polyethylene film no longer adheres to the sealant surface when gently pulled away.[4]

-

Record the tack-free time for each formulation.